

Dimethyl Malonate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dimethylmalonate*

Cat. No.: *B8719724*

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For immediate release: This technical guide offers an in-depth overview of dimethyl malonate, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides detailed information on its chemical and physical properties, experimental protocols for its application in key synthetic transformations, and a visualization of a fundamental reaction workflow.

Core Chemical and Physical Properties

Dimethyl malonate, with the IUPAC name dimethyl propanedioate, is a diester of malonic acid. [1][2] It is a colorless liquid at room temperature and serves as a versatile precursor in the synthesis of a wide array of compounds, including barbiturates and fragrances.[2][3] A summary of its key quantitative data is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O ₄	[1][3][4]
Molecular Weight	132.11 g/mol	[1][3][5][6]
Density	1.154 - 1.156 g/mL at 25 °C	[2][3][5][7]
Melting Point	-62 °C	[2][3][5]
Boiling Point	180-181 °C	[2][3][5]
CAS Number	108-59-8	[1][2][3]

Structure and Synthesis

The chemical structure of dimethyl malonate features a central methylene group flanked by two carbonyl groups, which imparts a significant acidity to the α -protons, a key feature exploited in its synthetic applications.

Industrially, dimethyl malonate is often prepared through the cyanation of chloroacetic acid, followed by hydrolysis and subsequent esterification with methanol.^[2] Another common laboratory and industrial synthesis involves the direct esterification of malonic acid with methanol.^[7]

Key Synthetic Applications and Experimental Protocols

Dimethyl malonate is a cornerstone reagent in several fundamental organic transformations, most notably the malonic ester synthesis and the synthesis of heterocyclic compounds like barbituric acid.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids. The general workflow involves the deprotonation of dimethyl malonate to form a stabilized enolate, which is then alkylated. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid.

This protocol is a generalized procedure based on established methods.

1. Deprotonation and Alkylation:

- In a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol.
- Dimethyl malonate is added dropwise to the sodium methoxide solution to form the sodium salt of dimethyl malonate.

- An appropriate alkyl halide (e.g., 1-bromobutane) is then added dropwise. The reaction mixture is typically refluxed for 2-3 hours to ensure complete alkylation.

2. Work-up and Purification:

- After cooling, the reaction mixture is poured into water.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.

3. Hydrolysis and Decarboxylation:

- The purified, alkylated dimethyl malonate is refluxed with a solution of sodium hydroxide to hydrolyze the ester groups.
- The reaction mixture is then cooled and acidified with a strong acid, such as concentrated hydrochloric acid.
- The acidified mixture is heated to induce decarboxylation, yielding the final carboxylic acid product.



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Workflow of the Malonic Ester Synthesis.

Synthesis of Barbituric Acid

Dimethyl malonate is a key precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of dimethyl

malonate with urea.

This protocol is adapted from established procedures for the synthesis of barbituric acid.

1. Preparation of Sodium Ethoxide:

- In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

2. Condensation Reaction:

- To the sodium ethoxide solution, add dimethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.
- The mixture is then refluxed for several hours, during which a white solid (the sodium salt of barbituric acid) will precipitate.

3. Work-up and Isolation:

- After the reaction is complete, hot water is added to dissolve the precipitate.
- The solution is then acidified with concentrated hydrochloric acid, causing barbituric acid to precipitate.
- The mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried.

This technical guide provides a foundational understanding of dimethyl malonate, its properties, and its application in key organic syntheses. Researchers are encouraged to consult the cited literature for further details and specific applications.

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